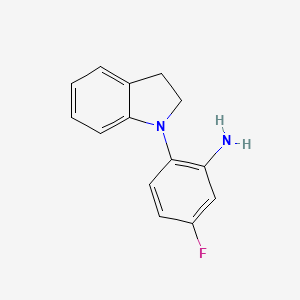

5-Fluoro-2-(indolin-1-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-5-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2/c15-11-5-6-14(12(16)9-11)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDATFKLQLDJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Indolin 1 Yl Aniline and Analogues

Strategies for Introducing the Fluoro-Substituent

The incorporation of a fluorine atom onto an aromatic ring is a critical step in the synthesis of 5-Fluoro-2-(indolin-1-yl)aniline. Several methods are available for the fluorination of aniline (B41778) derivatives, often carried out at an early stage of the synthetic sequence.

One common approach involves the nitration of a fluorinated aromatic precursor, followed by reduction of the nitro group to an amine. For instance, starting with 1,4-difluorobenzene, regioselective nitration can be achieved, followed by reduction to yield 4-fluoroaniline (B128567). This intermediate can then be further functionalized.

Another versatile method is the Sandmeyer reaction, where an amino group on the aniline ring is converted to a diazonium salt, which is then treated with a fluoride source, such as tetrafluoroborate (Balz-Schiemann reaction) or hexafluorophosphate anions. This allows for the late-stage introduction of fluorine.

Direct fluorination of anilines is also possible using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF4). However, this method can sometimes lack regioselectivity and may require careful optimization of reaction conditions to achieve the desired isomer.

A plausible precursor for the target molecule is 2-bromo-5-fluoroaniline, which can be synthesized from 1-bromo-4-fluoro-2-nitrobenzene via reduction of the nitro group. The reduction can be effectively carried out using iron powder in acetic acid and ethanol.

| Precursor | Reagents | Product |

| 1-bromo-4-fluoro-2-nitrobenzene | Fe, HOAc/EtOH | 2-bromo-5-fluoroaniline |

| 4-fluoroaniline | HNO3/H2SO4, then Fe/HCl | 2-amino-5-fluoronitrobenzene |

Indoline (B122111) Ring Formation Techniques

The indoline scaffold is a common motif in natural products and pharmaceuticals. Its synthesis can be achieved through various intramolecular cyclization strategies.

Intramolecular cyclization is a powerful strategy for the synthesis of indolines. One such method involves the visible-light-mediated reductive cyclization of N-allyl-2-haloanilines. This approach is advantageous due to its mild, metal-free conditions. The reaction proceeds via the formation of an electron-donor-acceptor (EDA) complex between the substrate and an organosilane reagent like tris(trimethylsilyl)silane (TTMSS).

Copper-catalyzed enantioselective intramolecular alkene aminooxygenation represents another modern approach to chiral indolines. This method has been successfully applied to the multigram synthesis of substituted chiral indolines, demonstrating its practicality for larger-scale preparations.

Palladium catalysis is a cornerstone of modern organic synthesis and offers numerous routes to indoline and indole (B1671886) structures. mdpi.comnih.govnih.govrsc.orgorganic-chemistry.org Heck-type cyclization of 2-halo-N-allyl or vinylanilines is a classic example. More contemporary methods involve the palladium-catalyzed intramolecular C-H amination of N-aryl ethylamines. These reactions often utilize an oxidant to facilitate the C-N bond formation and can tolerate a wide range of functional groups. The choice of ligand is crucial for the efficiency and selectivity of these transformations.

Furthermore, palladium-catalyzed annulation of 1-alkynylphosphine sulfides with 2-iodoanilines provides a route to 3-substituted 2-indolylphosphines, which can be precursors to indoline derivatives.

| Catalyst/Reagent | Substrate Type | Product Type |

| Palladium Acetate/Tri-n-butylphosphine | N-benzylidene-2-(1-pentynyl)aniline | 2-substituted-3-(1-alkenyl)indole |

| Pd(II) catalyst/oxidant | N-aryl ethylamine | Substituted indoline |

Base-mediated cyclizations offer a transition-metal-free alternative for the synthesis of indolines. A notable example is the domino C(sp3)–H activation, 1,2‐addition, and defluorinative SNAr‐cyclization sequence. This method utilizes a strong base, such as potassium hexamethyldisilazide (KHMDS), to mediate the cyclocondensation of ortho‐fluorinated methyl‐arenes and N‐aryl imines, providing 1,2-diarylindolines in high yields.

Aniline Moiety Construction and Coupling Reactions

The final key step in the synthesis of this compound is the formation of the C-N bond between the indoline nitrogen and the fluoroaniline ring. This is typically achieved through cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide. wikipedia.orglibretexts.orgnih.govnih.gov In the context of synthesizing the target molecule, this would involve the coupling of indoline with a suitably functionalized fluoroaniline derivative, such as 2-bromo-5-fluoroaniline or 1-bromo-2-nitro-4-fluorobenzene followed by reduction. The choice of palladium precursor, phosphine ligand, and base is critical for the success of this reaction. Sterically hindered biaryl phosphine ligands have proven to be particularly effective in these transformations.

The Ullmann condensation is a classical copper-catalyzed method for N-arylation. organic-chemistry.org While it often requires harsher conditions than palladium-catalyzed methods, modern protocols with improved ligands have expanded its scope and applicability for the synthesis of N-aryl indolines.

Nucleophilic aromatic substitution (SNAr) offers another pathway, particularly when the fluoroarene is activated by strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine atom. nih.govvapourtec.comlibretexts.orglibretexts.org For instance, indoline can displace a fluorine atom from 2,4-difluoronitrobenzene. The resulting nitro-substituted product can then be reduced to the corresponding aniline. Recent studies have also explored concerted SNAr reactions, which can proceed on less activated fluoroarenes.

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Product |

| Buchwald-Hartwig Amination | Palladium/Phosphine Ligand | Indoline | 2-Bromo-5-fluoroaniline | This compound |

| Ullmann Condensation | Copper/Ligand | Indoline | 2-Bromo-5-fluoroaniline | This compound |

| SNAr followed by Reduction | None | Indoline | 2,4-Difluoronitrobenzene | This compound |

Buchwald-Hartwig Amination Analogues for Aryl Amine Formation

The Buchwald-Hartwig amination stands as a cornerstone in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds, particularly for the formation of aryl amines. organic-chemistry.orgnih.gov This palladium-catalyzed cross-coupling reaction provides a versatile and efficient route for linking amines with aryl halides or pseudohalides (such as triflates), overcoming many limitations of traditional methods like nucleophilic aromatic substitution. organic-chemistry.orgrsc.org The synthesis of analogues of this compound heavily relies on this methodology to create the crucial aryl amine linkage.

The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl halide to the palladium center, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the palladium(0) catalyst. organic-chemistry.org

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligands complexed to the palladium catalyst. The evolution of these ligands has led to several "generations" of catalyst systems, each expanding the substrate scope and improving reaction conditions.

First-Generation Catalysts: Early systems often utilized monodentate phosphine ligands like P(o-tol)3. While groundbreaking, these were generally limited in scope.

Bidentate Phosphine Ligands: The introduction of bidentate ligands such as BINAP (diphenylphosphinobinaphthyl) and DPPF (diphenylphosphinoferrocene) was a significant advancement, allowing for the reliable coupling of primary amines. organic-chemistry.org

Sterically Hindered Ligands: The development of bulky, electron-rich monophosphine ligands by the Buchwald group (e.g., JohnPhos, RuPhos, BrettPhos) and Hartwig's group has dramatically broadened the reaction's applicability. nih.gov These ligands facilitate the coupling of a wide array of aryl and heteroaryl chlorides, bromides, and triflates with primary and secondary amines, including challenging substrates. nih.gov

For the synthesis of analogues related to this compound, the coupling partners would typically be a substituted indoline and a fluorinated aryl halide or triflate. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and must be optimized for the specific electronic and steric properties of the substrates.

Table 1: Key Components in Buchwald-Hartwig Amination for Aryl Amine Synthesis

| Component | Role in Reaction | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes the Pd center, influences reactivity and scope | P(t-Bu)₃, JohnPhos, RuPhos, BINAP, DPPF |

| Base | Promotes deprotonation of the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

| Aryl Halide/Triflate | Arylating agent | Aryl chlorides, bromides, iodides, triflates |

| Amine | Nucleophile that forms the C-N bond | Primary and secondary amines, indoline derivatives |

| Solvent | Medium for the reaction | Toluene, Dioxane, THF |

Synthesis of Precursors and Intermediates

The construction of this compound and its analogues requires the synthesis of key building blocks, namely fluorinated anilines (or their nitro precursors) and appropriately substituted indoline derivatives.

Fluorinated Nitroanilines and Anilines

Fluorinated nitroanilines are critical precursors, as the nitro group can be readily reduced to the corresponding aniline at a later synthetic stage. Several methods are available for their preparation.

One common strategy is the nitration of fluorinated aromatic compounds. For example, fluorobenzene can be nitrated to produce a mixture of nitrofluorobenzene isomers, which can then be further functionalized. rsc.org Similarly, the nitration of fluorinated anilines or their N-acetylated derivatives can provide access to the desired nitroaniline isomers, although regioselectivity can be a challenge.

Another approach involves nucleophilic aromatic substitution (SNAr) on activated dihalo-nitroaromatics. For instance, 2,4-difluoro-1-nitrobenzene can react with a methoxide source to selectively replace one fluorine atom, leading to precursors for compounds like 4-fluoro-2-methoxy-5-nitroaniline after subsequent nitration and other transformations. acs.org

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of these intermediates. A wide variety of reducing agents and conditions can be employed, offering chemoselectivity in the presence of other functional groups.

Table 2: Selected Methods for the Reduction of Fluorinated Nitroarenes

| Reagent/Catalyst | Conditions | Substrate Example | Product | Notes |

| H₂, Pd/C | Ethanol, room temperature | Halogenated nitroarenes | Halogenated anilines | Good yields, but risk of dehalogenation with microwave irradiation. nih.gov |

| FeCl₃·6H₂O / Indium | Methanol, reflux | Aromatic nitro compounds | Aromatic amines | Compatible with a wide range of functional groups. rsc.org |

| NaBH₄ / CuFe₂O₄ NPs | Water, room temperature | 2-Nitroaniline, 4-Nitroaniline | Phenylenediamines | Utilizes nanoparticles as a heterogeneous catalyst. nih.gov |

| Zinc Powder | Ethanol/Water, 50-60 °C | 2,4-Dinitrofluorobenzene | 2-Fluoro-5-nitroaniline | Selective reduction of one nitro group. acs.org |

Substituted Indoline Derivatives

The indoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These routes often involve the cyclization of a suitably substituted aniline derivative.

A prominent method is the palladium-catalyzed intramolecular C-H amination of β-arylethylamine derivatives. acs.org This approach involves the direct formation of the C-N bond at an unactivated C(sp²)-H position on the aromatic ring, providing an efficient route to various substituted indolines. The choice of N-protecting group, such as picolinamide (PA) or 2-pyridinesulfonyl, is crucial for directing the C-H activation and can be easily removed later. acs.org

Another powerful strategy involves a two-step sequence combining a zinc-mediated Mannich reaction with an intramolecular Buchwald-Hartwig amination. This allows for the construction of 1,2-disubstituted and 1,2,3-trisubstituted indolines from readily available starting materials. acs.org

Other notable methods for synthesizing functionalized indolines include:

Iron and Copper-Catalyzed N-Arylation: A one-pot process involving a highly regioselective iodination of an activated aryl ring followed by a copper(I)-catalyzed intramolecular N-arylation. acs.org

Benzyne-Mediated Cyclization: This method involves the generation of a benzyne intermediate, which undergoes cyclization with an amine-containing side chain. The resulting organomagnesium intermediate can be trapped with an electrophile to introduce further substitution. acs.org

[4+1] Annulation: A visible-light-driven reaction between alkyl aryl tertiary amines and diazoesters provides a convergent route to functionalized indolines without the need for metal catalysts. nih.govnih.gov

Table 3: Comparison of Synthetic Methods for Substituted Indolines

| Method | Key Reagents/Catalysts | Bond Formation | Key Features |

| Intramolecular C-H Amination | Pd(II) catalyst, oxidant (e.g., PhI(OAc)₂) | C(sp²)-H / N-H | High efficiency, mild conditions, uses inexpensive reagents. acs.org |

| Mannich/Buchwald-Hartwig | Zinc, Pd catalyst, ligand | C-C and C-N | Access to 1,2- and 1,2,3-trisubstituted indolines. acs.org |

| Iodination/N-Arylation | Fe(III) triflimide, Cu(I) iodide | C-I and C-N | One-pot process with high regioselectivity. acs.org |

| Benzyne Cyclization | Mg(TMP)₂·2LiCl, electrophiles | C-C and C-N | Regiospecific synthesis of substituted indolines. acs.org |

| Visible Light [4+1] Annulation | Diazoesters, visible light | C-C and C-N | Metal-free, oxidant-free, convergent approach. nih.govnih.gov |

Stereoselective Synthesis Approaches for Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. Several stereoselective strategies have been developed to access these valuable compounds.

Catalytic asymmetric hydrogenation of indoles or their precursors is a primary method for producing chiral indolines. Rhodium complexes bearing chiral bisphosphine ligands, such as PhTRAP, have been successfully employed for the highly enantioselective hydrogenation of N-protected 3-substituted indoles, affording indolines with a chiral center at the C3 position with excellent enantiomeric excesses (ee). acs.org A one-pot process combining intramolecular condensation to form an indole in situ followed by palladium-catalyzed asymmetric hydrogenation has also been developed, providing a concise route to optically active indolines. rsc.org

Organocatalysis offers a powerful, metal-free alternative for the asymmetric synthesis of indolines. Chiral Brønsted acids, for instance, can catalyze the enantioselective transfer hydrogenation of 3H-indoles using a Hantzsch ester as the hydrogen source, yielding a variety of optically active indolines with high enantioselectivity. organic-chemistry.org Furthermore, bifunctional organocatalysts, such as those derived from cinchona alkaloids or featuring amino(thio)urea scaffolds, can mediate intramolecular Michael additions to construct chiral 2,3-disubstituted and 2-substituted indolines, respectively. rsc.orgacs.orgrsc.org

Other notable stereoselective methods include:

Chiral Auxiliary-Mediated Reactions: The use of chiral auxiliaries like (-)-sparteine can mediate the electrophilic substitution of N-pivaloylaniline derivatives, leading to the formation of trans-2,3-disubstituted indolines with high enantiomeric ratios after subsequent cyclization. nih.govacs.org

Bimetallic Relay Catalysis: A Rh(II)/chiral N,N'-dioxide-Sc(III) complex system has been used for the asymmetric intramolecular trapping of ammonium ylides with enones, providing optically active 2,2,3-trisubstituted indolines in high yields and stereoselectivities. nih.gov

Organocatalytic Thioester Enolate Addition: A highly stereoselective one-pot sequence involving the addition of monothiomalonates to ortho-bromo nitrostyrenes, followed by an intramolecular Buchwald-Hartwig coupling, yields indolin-3-yl acetates with excellent stereocontrol. nih.gov

Table 4: Overview of Stereoselective Synthesis Methods for Indolines

| Method | Catalyst/Reagent Type | Type of Indoline | Stereoselectivity |

| Asymmetric Hydrogenation | Chiral Rh- or Pd-phosphine complexes | 2- or 3-substituted | Up to 98% ee. acs.org |

| Brønsted Acid Catalysis | Chiral phosphoric acids | 2-substituted | Up to 97% ee. organic-chemistry.org |

| Organocatalytic Michael Addition | Cinchona alkaloid derivatives | 2,3-disubstituted | Up to 99% ee. rsc.orgrsc.org |

| Chiral Ligand-Mediated Substitution | (-)-Sparteine | trans-2,3-disubstituted | Up to 98:2 er. nih.govacs.org |

| Bimetallic Relay Catalysis | Rh(II)/Chiral Sc(III) complex | 2,2,3-trisubstituted | Up to 99% ee, >19:1 dr. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In a related compound, 2-(1H-indol-1-yl)aniline, the aromatic protons appear in the range of δ 6.67-7.69 ppm, while the amine (-NH₂) protons present as a singlet at δ 3.49 ppm. rsc.org For substituted anilines, protons on the aromatic ring typically resonate between δ 6.0-9.5 ppm. pdx.edu Protons on carbons adjacent to electronegative atoms like nitrogen are found at lower fields. openstax.orglibretexts.org The protons of an amine group (R-NH₂) generally appear in a broad range from δ 0.5-5.0 ppm, with their chemical shift being variable due to factors like solvent and concentration. pdx.eduresearchgate.net

For the indoline (B122111) moiety, the methylene (B1212753) protons (-CH₂-) are expected in the alkyl region. Specifically, secondary alkyl protons (—CH₂—) typically resonate between δ 1.2–1.6 ppm. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Fluoro-2-(indolin-1-yl)aniline

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic H (aniline ring) | 6.0 - 7.5 |

| Aromatic H (indoline ring) | 6.5 - 7.5 |

| -NH₂ | 3.5 - 5.0 (broad) |

| -CH₂- (indoline) | 2.5 - 3.5 |

| -CH₂- (indoline) | 3.0 - 4.0 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹³C NMR Analysis for Carbon Framework Determination

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon skeleton of a molecule. For 2-(1H-indol-1-yl)aniline, the aromatic carbons show signals between δ 103.28 and 143.21 ppm. rsc.org In indole (B1671886) derivatives, the carbon atom C-2 typically resonates around δ 136 ppm. youtube.com The carbons of the indoline ring in related structures show distinct signals that are influenced by their chemical environment. researchgate.net For instance, in some indole alkaloids, the carbon C-2 appears at approximately δ 167.8. mdpi.com

The presence of a fluorine atom will influence the chemical shifts of nearby carbon atoms due to through-bond coupling (J-coupling). For example, in 5-fluoroindole-2-carboxylic acid, the fluorine atom couples with adjacent carbons, with coupling constants such as J(F-19,C) = 4.6 Hz and J(F-19,D) = 9.8 Hz. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F (aniline ring) | 155 - 165 (doublet) |

| C-N (aniline ring) | 140 - 150 |

| Aromatic C (aniline ring) | 110 - 130 |

| Aromatic C (indoline ring) | 110 - 150 |

| -CH₂- (indoline) | 25 - 35 |

| -CH₂-N- (indoline) | 45 - 55 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

¹⁹F NMR as a Probe for Electronic Environment in Related Systems

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of ¹⁹F is very sensitive to its electronic surroundings, providing valuable information about the molecular structure. nih.govaiinmr.com The chemical shift range for organofluorine compounds is broad, typically from -50 to -220 ppm. wikipedia.org For instance, the ¹⁹F chemical shift of 4-fluoroaniline (B128567) has been reported, demonstrating the utility of this technique for characterizing fluorinated anilines. spectrabase.com The pH dependence of the ¹⁹F chemical shift has also been characterized for various fluorine-substituted aniline (B41778) derivatives, which can act as ¹⁹F NMR pH indicators. nih.gov Spin-spin coupling between fluorine and adjacent protons (¹H-¹⁹F) or carbons (¹³C-¹⁹F) provides additional structural information. wikipedia.orghuji.ac.il

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For a molecule with the formula C₁₄H₁₃FN₂, the expected monoisotopic mass can be calculated with high accuracy. For comparison, the related compound 2-(1H-indol-1-yl)aniline (C₁₄H₁₂N₂) has a calculated mass for the [M+H]⁺ ion of 209.1072, with a found value of 209.1071, confirming its molecular formula. rsc.org Similarly, for 2-(1H-pyrrol-1-yl)aniline (C₁₀H₁₀N₂), the calculated [M+H]⁺ is 159.0917, and the found value is 159.0916. rsc.org HRMS provides unequivocal confirmation of the elemental composition of "this compound".

Table 3: HRMS Data for Related Compounds

| Compound | Molecular Formula | Ion | Calculated Mass | Found Mass | Reference |

|---|---|---|---|---|---|

| 2-(1H-indol-1-yl)aniline | C₁₄H₁₂N₂ | [M+H]⁺ | 209.1072 | 209.1071 | rsc.org |

| 2-(1H-pyrrol-1-yl)aniline | C₁₀H₁₀N₂ | [M+H]⁺ | 159.0917 | 159.0916 | rsc.org |

| 4-Fluoro-2-(1H-pyrrol-1-yl)aniline | C₁₀H₉FN₂ | [M+H]⁺ | 177.0823 | 177.0821 | rsc.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For "this compound," characteristic IR absorption bands are expected. The N-H stretching vibrations of the primary amine (-NH₂) typically appear as two bands in the range of 3300-3500 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H stretching is observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching occurs at 2850-2950 cm⁻¹. libretexts.org The C-N stretching of aromatic amines is found between 1200-1350 cm⁻¹. msu.edu The C-F bond will also have a characteristic stretching absorption.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted anilines typically exhibit π-π* transitions of the aromatic ring. researchgate.net For aniline itself, electronic transitions are observed, and these can be influenced by substitution on the ring. acs.org The presence of the indoline and fluoro substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted aniline. researchgate.net

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Vibration | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretch | 3300 - 3500 | Medium |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2950 | Medium |

| Aromatic (C=C) | Stretch | 1500 - 1600 | Medium to Weak |

| Aromatic Amine (C-N) | Stretch | 1200 - 1350 | Medium |

| Fluoroalkane (C-F) | Stretch | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for "this compound" is not available, studies on related indole and indoline derivatives offer valuable insights.

For example, the crystal structure of 5-fluoro-3-(2-phenylhydrazinylidene)indolin-2-one reveals that the isatin (B1672199) moiety is nearly planar, and the crystal structure is stabilized by intermolecular N-H···O hydrogen bonds. nih.gov In another study, 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole was found to crystallize in the orthorhombic system, with weak F···H interactions observed in the crystal. nih.gov The analysis of indole analogue crystals has shown that intermolecular interactions such as N–H···π, hydrogen bonds, and π···π stacking are crucial in defining the crystal packing. nih.govacs.org These types of interactions would also be expected to play a significant role in the solid-state structure of "this compound".

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry. DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. These approaches are crucial for predicting a wide range of molecular properties.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-Fluoro-2-(indolin-1-yl)aniline, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformation of the molecule.

Conformational analysis would further explore the molecule's flexibility, particularly rotation around the single bond connecting the aniline (B41778) and indoline (B122111) rings. By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify various stable conformers and the energy barriers between them. For related indoline structures, studies have shown that the planarity of the indoline ring system is a key feature, which would be a central point of investigation for this molecule as well.

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this analysis.

HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.

LUMO represents the orbital to which an electron is most likely to be accepted, indicating regions prone to nucleophilic attack.

Table 1: Frontier Molecular Orbitals and Their Significance

| Orbital | Description | Chemical Implication |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor; site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor; site for nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other species. The map is color-coded to indicate different potential values:

Red/Yellow regions indicate negative electrostatic potential, rich in electrons, and are characteristic of sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, poor in electrons, and are characteristic of sites for nucleophilic attack.

For this compound, an MEP map would likely show a negative potential near the nitrogen atom of the amino group and the electron-rich benzene (B151609) ring, as well as the fluorine atom. Conversely, positive potential would be expected around the hydrogen atoms of the amino group. Such maps are crucial for understanding intermolecular interactions.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is used to investigate charge transfer interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stability of the molecule arising from these interactions. This method provides insight into intramolecular interactions, such as hyperconjugation, and can help rationalize the molecule's geometry and reactivity.

Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecule. These descriptors provide a more quantitative picture than a simple HOMO-LUMO analysis.

Table 2: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; half of the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the ability to accept electrons. |

These parameters, when calculated for this compound, would allow for a quantitative comparison of its reactivity with other related compounds. For instance, studies on substituted anilines have used these descriptors to explain how different substituents modulate the molecule's susceptibility to nucleophilic or electrophilic attack.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic data, which can aid in the identification and characterization of a compound.

NMR Chemical Shifts : Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. For fluorinated aromatic compounds, predicting ¹⁹F NMR shifts is particularly useful for structural assignment, as these shifts are highly sensitive to the electronic environment. Comparing calculated shifts with experimental data can confirm the molecular structure.

UV-Vis Spectra : Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule. This involves calculating the energies of electronic transitions from the ground state to various excited states. The results, including the absorption wavelength (λmax) and oscillator strength, help in understanding the electronic properties and color of the compound.

Vibrational Frequencies : The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra. This analysis helps to identify the characteristic functional groups within the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., stretching, bending), and comparing the theoretical spectrum with an experimental one serves as a powerful tool for structural verification.

Non-Linear Optical (NLO) Properties Calculation

The NLO response of a molecule is fundamentally linked to its electronic structure, specifically the distribution and mobility of its electron density under the influence of an external electric field, such as that from a high-intensity laser. Molecules with significant NLO properties are crucial for developing advanced optical technologies, including optical switching and data storage. bldpharm.com The key parameters that quantify a molecule's NLO response at the microscopic level are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β).

Theoretical calculations, typically employing DFT methods like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), are used to determine these properties. bohrium.com For a molecule like this compound, the presence of both electron-donating (the aniline amine and the indoline nitrogen) and electron-withdrawing (the fluorine atom) groups attached to a π-conjugated system is a classic design strategy for enhancing NLO response. bldpharm.com This "push-pull" system facilitates intramolecular charge transfer (ICT) from the donor to the acceptor regions of the molecule, which is a primary origin of large hyperpolarizability values. researchgate.net

The first-order hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response. Its magnitude is a critical indicator of a molecule's potential for applications like second-harmonic generation (SHG). For comparison, urea (B33335) is a standard reference material used in NLO studies. nih.gov Computational studies on similar aromatic amines have shown that strategic substitution can lead to hyperpolarizability values many times greater than that of urea, indicating significant NLO activity. nih.gov

Table 1: Theoretical NLO Parameters (Illustrative) This table is illustrative, as specific data for this compound is not available. The values are based on typical ranges seen for similar organic molecules in computational studies.

| Parameter | Symbol | Typical Calculation Method | Significance |

| Dipole Moment | μ (Debye) | DFT/B3LYP | Measures the asymmetry of charge distribution. |

| Mean Polarizability | α (esu) | DFT/B3LYP | Describes the linear response to an electric field. |

| First-Order Hyperpolarizability | β (esu) | DFT/B3LYP | Quantifies the second-order NLO response. |

Solvent Effects and Energetic Behavior in Solution

The surrounding medium can significantly influence the electronic structure and, consequently, the properties of a molecule. Theoretical investigations into solvent effects are often performed using continuum solvation models, such as the Polarizable Continuum Model (PCM), within the DFT framework. These models simulate the solvent as a continuous dielectric medium that interacts with the solute molecule.

By performing calculations in the gas phase and in various solvents of differing polarity (e.g., toluene, chloroform, ethanol, water), one can predict how properties like the dipole moment, polarizability, and hyperpolarizability change. Generally, in polar solvents, the intramolecular charge transfer in push-pull systems is stabilized, which can lead to an enhancement of NLO properties.

Table 2: Illustrative Solvent Effects on Molecular Properties This table illustrates the expected trends for a push-pull molecule. Specific data for this compound is not available.

| Solvent | Dielectric Constant (ε) | Expected Dipole Moment (μ) Trend | Expected HOMO-LUMO Gap (ΔE) Trend |

| Gas Phase | 1 | Baseline | Highest |

| Toluene | 2.4 | Increase | Decrease |

| Chloroform | 4.8 | Further Increase | Further Decrease |

| Ethanol | 24.6 | Significant Increase | Significant Decrease |

| Water | 78.4 | Highest | Lowest |

Structure Activity Relationship Sar Studies: Mechanistic Insights

Impact of Fluoro-Substitution on Molecular Recognition and Biological Interactions

The introduction of a fluorine atom into a drug candidate is a common strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.com The fluorine atom is relatively small, with a van der Waals radius of 1.47 Å, comparable to that of a hydrogen atom (1.20 Å). tandfonline.com However, it is the most electronegative element, which profoundly influences the molecule's electronic properties. tandfonline.com

The fluorine at the 5-position of the aniline (B41778) ring in 5-Fluoro-2-(indolin-1-yl)aniline can have several impacts:

Enhanced Binding Affinity: Fluorine substitution can increase binding affinity to a target protein. tandfonline.com This can occur through direct interactions, such as the formation of hydrogen bonds or other electrostatic interactions with the protein, or indirectly by altering the polarity of nearby functional groups that engage in binding. tandfonline.com The highly polarized C-F bond can interact favorably with electron-deficient sites on a receptor.

Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. This increased strength can block metabolically labile sites on the molecule, preventing enzymatic degradation (e.g., by cytochrome P450 enzymes) and thereby increasing the molecule's metabolic stability and prolonging its therapeutic effect. tandfonline.comnih.gov

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby amine groups. nih.gov For the aniline moiety, this would decrease its basicity. This modulation can be critical for optimizing a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with the target's binding site. nih.govwikipedia.org

Molecular Recognition and Conformation: The unique properties of fluorine can be specifically recognized by enzymes. For instance, studies on the fluoroacetyl-CoA thioesterase FlK demonstrate that selectivity for a fluorinated substrate relies on both the enhanced polarization from the fluorine atom and direct molecular recognition within the active site to control reactivity. nih.gov Furthermore, fluorine substitution can influence and in some cases fix the conformation of a ligand, which is an essential requirement for optimal binding to a biological target. nih.gov

Role of the Indoline (B122111) Ring System in Binding Affinity and Selectivity

The indoline ring system, a saturated analog of the indole (B1671886) scaffold, serves as a crucial "head" group that anchors the molecule to its biological target. The indole scaffold is recognized as a "privileged" structure in medicinal chemistry, known for its ability to bind to numerous receptors. mdpi.comnih.gov The pyrrole (B145914) portion of the indole ring makes it an electron-rich aromatic system with distinct binding characteristics. mdpi.com

Recent SAR studies on small-molecule activators of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) have provided significant insights into the role of the indoline moiety. acs.orgacs.org In a series of analogs, the indoline "head" region demonstrated a notable tolerance for various structural modifications. acs.org

Key findings include:

The undecorated indole analog functioned as a dual effector, activating the target at lower concentrations and inhibiting it at higher ones. acs.org

Modifications such as methylation at the N1 or C3 position of the indole ring were well-tolerated and in some cases modestly improved activity. acs.org

Fluorination at the C5 position of an indole head-group was shown to abolish a dual activating/inhibiting effect seen in the non-fluorinated parent compound, suggesting that subtle electronic changes in the ring can significantly alter the modulatory profile. acs.org

These studies underscore that while the indoline/indole system is critical for binding, its periphery can often be modified to fine-tune potency and other pharmacological properties. The ability of the indole NH group to act as a hydrogen bond donor is also a key interaction in many receptor binding modes. nih.gov

| Compound/Modification | Target | Effect on Activity | Reference |

| Indole Analog (Undecorated) | SERCA2a | Dual effector: activation at 10 µM, inhibition >25 µM | acs.org |

| N1-Methyl Indole | SERCA2a | Retained or modestly improved activity | acs.org |

| C3-Methyl Indole | SERCA2a | Retained or modestly improved activity | acs.org |

| 5-Fluoro-indole Analog | SERCA2a | Abolished dual effect, resulting in inhibition | acs.org |

| 5-Nitro-indole Derivatives | BzR | High affinity (nanomolar range) | nih.gov |

| 5-H-indole Derivatives | BzR | Significantly lower affinity (micromolar range) | nih.gov |

Influence of Substituents on the Aniline Moiety on Biological Activity

The aniline moiety is a versatile component that can be readily modified to optimize a compound's biological activity. nih.gov The amino group is a strong activating group in electrophilic aromatic substitution, directing substituents to the ortho and para positions. libretexts.org

Studies on a series of analogs of the GPR88 agonist 2-PCCA, which also contains an aniline substructure, demonstrated that this part of the molecule is a highly suitable site for diverse modifications. nih.gov Researchers found that introducing various substituents to the phenyl ring of the aniline moiety led to compounds with improved or comparable potency and, crucially, lower lipophilicity, a key parameter for developing CNS-active drugs. nih.gov Computational modeling suggested that these substituents project into a largely hydrophobic binding pocket. nih.gov

The electronic properties of substituents on the aniline ring are critical:

Electron-donating groups increase the electron density on the ring and enhance the basicity of the amino group.

Electron-withdrawing groups , such as the fluorine atom already present, decrease the electron density and basicity. wikipedia.orgacs.org This effect is compounded by other halogens; for instance, after monobromination, the electron-withdrawing effect of the halogen reduces the reactivity of the substituted product compared to aniline. acs.org

By strategically placing different substituents on the aniline ring of this compound, one could systematically probe the steric and electronic requirements of the target's binding pocket to enhance potency and selectivity.

| Aniline Moiety Substituent (Example from 2-PCCA analogs) | Effect on Potency | Effect on Lipophilicity | Reference |

| Various Phenyl Ring Substituents | Improved or comparable | Lower than parent compound | nih.gov |

Conformational Flexibility and Ligand-Target Interactions

The interaction between a ligand and its target is a dynamic process, influenced by the conformational flexibility of both molecules. nih.gov Proteins are not static entities; they exist as an ensemble of interconverting conformations, and a ligand can bind to and stabilize a specific, functionally relevant conformation. nih.gov

The flexibility of a ligand like this compound is a critical factor in its binding affinity.

Ligand Pre-organization: Designing ligands that are conformationally restricted can be advantageous, as less conformational entropy is lost upon binding. nih.gov As mentioned, the fluorine atom can contribute to fixing a preferred conformation, potentially enhancing binding activity. nih.gov

Protein Response: The binding of a ligand can induce changes in the protein's flexibility. NMR relaxation studies on the protein Galectin-3 showed that ligand binding caused an increase in conformational fluctuations in the protein backbone and side chains, on average. nih.gov This increase in protein conformational entropy can make a significant favorable contribution to the free energy of binding. nih.gov

Therefore, the binding of this compound to its target is not a simple lock-and-key interaction but rather a complex interplay where the ligand selects a compatible conformation of the protein, and the binding event itself can alter the dynamic landscape of both partners. nih.govnih.gov

Theoretical Approaches to SAR (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR)

Theoretical methods like Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for understanding and predicting the biological activity of a series of compounds. These approaches generate mathematical models that correlate variations in chemical structure with changes in biological activity. researchgate.net

For scaffolds related to this compound, several 3D-QSAR studies have been successfully applied:

CoMFA (Comparative Molecular Field Analysis): This method analyzes the steric and electrostatic fields around a set of aligned molecules to predict activity.

CoMSIA (Comparative Molecular Similarity Indices Analysis): This extends CoMFA by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Studies on indole and anilinoquinazoline (B1252766) derivatives have yielded statistically significant 3D-QSAR models, identifying key structural features for activity. nih.govnih.gov For example, a study on indole derivatives as phosphodiesterase IV inhibitors produced robust CoMFA and CoMSIA models that could predict the affinity of new compounds prior to their synthesis. nih.gov Another study on anticancer anilinoquinazoline derivatives used the models to create contribution plots, visualizing regions where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.gov

These theoretical models provide invaluable predictive power, allowing for the rational design of new, more potent analogs of this compound by focusing synthetic efforts on modifications most likely to improve target affinity and biological function. nih.gov

| Study Subject | QSAR Method | Key Findings/Model Statistics | Reference |

| Indole Derivatives (PDE IV Inhibitors) | CoMFA / CoMSIA | Generated robust models (CoMSIA q²=0.541, r²=0.967) to predict affinity based on steric, electrostatic, and hydrophobic fields. | nih.gov |

| Anilinoquinazoline Derivatives (Anticancer) | 3D-QSAR (PLS) | Developed predictive models identifying the importance of steric and electrostatic fields for EGFR kinase inhibition. | nih.gov |

| Indole Derivatives (Anti-inflammatory) | 3D-QSAR (kNN-MFA) | Robust model (q²=0.9461, Pred_r²=0.8782) indicated contributions of steric and electronic fields for COX-2 inhibition. | researchgate.net |

| Indole/Isatin (B1672199) Derivatives (Antiamyloidogenic) | 3D-QSAR (Atom-based) | Model (q²=0.596, r²ext=0.695) identified physicochemical features correlated with Aβ anti-aggregating potency. | mdpi.com |

Molecular Interactions and Biological Target Mechanisms

In Silico Approaches: Molecular Docking and Dynamics Simulations

In silico methods are crucial for predicting and understanding how molecules like indoline (B122111) derivatives interact with biological targets at a molecular level. These computational techniques provide insights into binding modes, energies, and potential inhibitory activities.

Molecular docking studies have been instrumental in predicting the binding orientation of indoline and indole (B1671886) derivatives within the active sites of various proteins. For instance, docking studies of indole-based glyoxylamides have been used to understand their binding to microbial proteins. These studies often reveal the importance of hydrogen bonding and π-π stacking interactions in the ligand-protein complex. The two carbonyl groups in glyoxylamides, for example, can enhance hydrogen bonding with target proteins, thereby improving biological activity. nih.gov

Similarly, molecular docking of indole-hydrazone derivatives into the active sites of cyclooxygenase-1 (COX-1) and COX-2 (PDB IDs: 3N8Y and 3LN1, respectively) showed that these compounds were well-accommodated within the binding pocket. japsonline.com For other indole derivatives targeting DNA gyrase, docking studies have helped to elucidate the binding affinity of new ligands toward the enzyme's active site, suggesting a potential mechanism for their antimicrobial action. researchgate.netnih.gov In studies of indolin-2-one derivatives as potential anti-inflammatory agents, docking against COX-2 (PDB IDs: 3NT1 and 5F19) has been used to predict and rationalize their inhibitory potential. mdpi.com

Binding energy calculations, often derived from molecular docking simulations, provide a quantitative estimate of the binding affinity between a ligand and a protein. These values, along with experimentally determined inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are critical for evaluating the potency of potential inhibitors.

For a series of novel indole derivatives designed as 5-lipoxygenase (5-LOX) inhibitors, selected compounds showed prominent inhibitory activities with IC50 values ranging from 0.74 µM to 3.17 µM. nih.gov In another study, enantiomerically pure indole derivatives were identified as potent in vitro α-glucosidase inhibitors, with IC50 values ranging from 4.3 ± 0.13 µM to 43.9 ± 0.51 µM, significantly more potent than the clinical inhibitor acarbose (B1664774) (IC50 = 840 ± 1.73 µM). nih.gov

For newly synthesized 3-ethyl-1H-indole derivatives, molecular docking studies predicted strong binding affinities against COX-2, with scores ranging from -11.35 to -10.40 kcal/mol, which were significantly better than the reference drug meloxicam (B1676189) (-6.89 kcal/mol). ajchem-a.com Similarly, certain quinoline (B57606) derivatives targeting DNA gyrase showed potent inhibitory activity, with one compound having an IC50 value of 3.39 μM. nih.gov

Table 1: Docking Scores and Biological Activities of Various Indole Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | IC50 Value | Reference |

|---|---|---|---|---|

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | - | ajchem-a.com |

| Indole-hydrazone derivatives | COX-2 | High (not specified) | - | japsonline.com |

| Indolin-2-one derivatives | COX-2 | -6.859 to -7.077 | - | mdpi.com |

| Quinoline derivatives | DNA Gyrase | Good (not specified) | 3.39 µM | nih.gov |

| Indole derivatives | α-Glucosidase | - | 4.3 to 43.9 µM | nih.gov |

| Indole derivatives | 5-Lipoxygenase | - | 0.74 to 3.17 µM | nih.gov |

Enzyme Inhibition Mechanisms

Derivatives of the indoline scaffold have been shown to inhibit a variety of enzymes through different mechanisms.

The indolinone scaffold is a common feature in many kinase inhibitors. nih.govresearchgate.net These small molecules often act as competitive inhibitors, binding to the ATP-binding site of protein kinases and preventing the natural substrate, ATP, from binding. nih.govscirp.org For example, SU6668, a 2-oxindole derivative, was found to be a competitive inhibitor of VEGFR-2 with respect to ATP. scirp.org

The study of enzyme kinetics helps to differentiate between various inhibition models:

Competitive inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). youtube.com

Non-competitive inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This reduces the Vmax but does not change the Km. youtube.comyoutube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition leads to a decrease in both Vmax and Km. youtube.comyoutube.com

While these models are well-established, detailed kinetic studies for many specific indoline derivatives are not always available in the literature.

Allosteric modulation, where a molecule binds to a site other than the active site to influence the enzyme's activity, is a key mechanism for many drugs. nih.gov Some indole derivatives have been found to act as allosteric modulators. For instance, molecular modeling of 2,3-indolo-betulinic acid derivatives as α-glucosidase inhibitors suggested that their improved potency was due to additional polar interactions with a sub-pocket of the α-glucosidase allosteric site. nih.gov

In another example, N-acetylserotonin, a metabolite of the serotonin (B10506) pathway, was found to act as a positive allosteric modulator of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. nih.gov This indicates that indole-related structures can indeed function as allosteric modulators.

Receptor Antagonism/Agonism Mechanisms

While the indoline and indole scaffolds are primarily known for their enzyme inhibitory activities, some derivatives have been investigated for their effects on various receptors. For example, certain condensed indole derivatives have been explored as 5-HT4 receptor antagonists. google.com

With regard to the Androgen Receptor (AR) , the literature on indoline or indole derivatives as direct antagonists or agonists is not as extensive as for other targets. The development of pure AR antagonists has largely focused on steroidal and other non-steroidal structures. nih.govdoi.org For example, compounds like bicalutamide, flutamide, and nilutamide (B1683758) are known non-steroidal antiandrogens that block androgen binding to the AR. nih.govdoi.org While the indoline scaffold is versatile, its application as a primary pharmacophore for AR antagonism is not prominently documented in the reviewed literature.

Information regarding the chemical compound 5-Fluoro-2-(indolin-1-yl)aniline is not available in the public domain.

Extensive searches of scientific literature and chemical databases have yielded no specific information regarding the molecular interactions, biological target mechanisms, target specificity, or off-target interactions of this compound.

Therefore, the requested article with detailed research findings and data tables for the section "" and its subsection "Interrogation of Target Specificity and Off-Target Interactions" cannot be generated at this time due to the absence of scientific data on this particular compound.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Derivatization for 5-Fluoro-2-(indolin-1-yl)aniline Analogues

Future work will focus on the development of innovative and efficient synthetic routes to generate a diverse library of this compound analogues. Current synthetic strategies for related indoline (B122111) and oxindole scaffolds often involve multi-step processes, such as the condensation of 5-fluoro-2-oxindole with various aldehydes or the modification of a pre-formed indoline ring. nih.govacs.orgnih.gov

Key areas for future synthetic exploration include:

Developing Novel Cyclization Methods: Research into new catalytic systems, potentially using transition metals, could enable more direct and atom-economical routes to the core indoline structure. researchgate.net

Late-Stage Functionalization: Methods that allow for the derivatization of the core scaffold in the final steps of a synthesis are highly desirable. This would enable the rapid creation of a wide array of analogues for structure-activity relationship (SAR) studies.

Combinatorial Chemistry and High-Throughput Synthesis: Employing combinatorial approaches will allow for the systematic modification of the this compound scaffold. Derivatization can be explored at several key positions:

The aniline (B41778) ring, to introduce various substituents that can modulate electronic properties and form new interactions with biological targets.

The indoline nitrogen, to explore the impact of different alkyl or aryl groups.

The benzene (B151609) ring of the indoline core, to introduce additional functional groups beyond the existing fluorine atom.

For instance, building on syntheses for related structures, one could envision reacting 5-fluoroindoline with various substituted 2-fluoronitrobenzenes followed by reduction of the nitro group to generate a library of analogues. This systematic derivatization is crucial for optimizing potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

Advanced Computational Modeling for Optimized Design and Property Prediction

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For the this compound scaffold, in silico techniques will be pivotal in guiding the rational design of new analogues with improved properties.

Future computational efforts will likely involve:

Pharmacophore Modeling and Virtual Screening: Based on known active compounds with similar scaffolds, pharmacophore models can be generated to identify the key chemical features required for biological activity. These models can then be used to screen large virtual libraries of compounds to identify new potential hits. mdpi.com

Molecular Docking: For specific protein targets, molecular docking studies can predict the binding modes and affinities of designed analogues. This allows for the prioritization of compounds for synthesis and biological testing. nih.govacs.orgnih.gov For example, docking studies on 5-fluoro-2-oxindole derivatives have helped to understand their interactions with α-glucosidase. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies will be used to build mathematical models that correlate the structural features of the analogues with their biological activity. These models can then predict the activity of newly designed compounds.

ADME/Tox Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of drug candidates at an early stage. mdpi.comjneonatalsurg.com This helps in identifying compounds with favorable drug-like properties and avoiding potential liabilities, saving significant time and resources.

By integrating these computational approaches, researchers can adopt a "design-synthesize-test-learn" cycle that is more efficient and has a higher probability of success.

Mechanistic Studies of Biological Activity at the Molecular Level

While derivatization and modeling can produce potent compounds, a deep understanding of their mechanism of action at the molecular level is crucial for their translation into clinical candidates. The indoline scaffold is known to be associated with a variety of biological activities, including the inhibition of kinases, enzymes involved in inflammation, and bacterial enzymes. nih.govmdpi.comacs.orgnih.govnih.govnih.gov

Future mechanistic studies on this compound analogues should focus on:

Target Identification and Validation: Identifying the specific molecular target(s) of active compounds is a primary goal. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.

Enzyme Kinetics and Inhibition Assays: For analogues that target enzymes, detailed kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive, mixed). nih.govresearchgate.net This provides valuable information about how the compound interacts with the enzyme's active site or allosteric sites.

Cell-Based Assays: Investigating the effects of the compounds on cellular signaling pathways can help to elucidate their downstream biological effects. For example, if an analogue is designed as an anti-inflammatory agent, its effect on cytokine production or signaling cascades can be measured. nih.govsemanticscholar.org

Structural Biology: Obtaining co-crystal structures of active compounds bound to their protein targets provides the ultimate insight into the molecular interactions driving binding and activity. This structural information is invaluable for further structure-based drug design.

The table below shows examples of biological activities of various indoline-based compounds, highlighting potential avenues of investigation for new analogues.

| Compound Class | Target/Activity | Potency (IC₅₀) |

| 5-Fluoro-2-oxindole derivatives | α-Glucosidase Inhibition | 35.83 µM - 56.87 µM for lead compounds nih.gov |

| Indoline-based compounds | 5-Lipoxygenase (5-LOX) | 0.41 µM for lead compound acs.orgnih.gov |

| Indoline-based compounds | Soluble Epoxide Hydrolase (sEH) | 0.43 µM for lead compound acs.orgnih.gov |

| Indolin-5-yl-cyclopropanamine | LSD1 Inhibition | 24.43 nM for lead compound nih.gov |

| 5-Fluoro-2-indolinone derivatives | IL-1 Receptor (IL-1R) | 0.01 µM - 0.02 µM for lead compounds nih.gov |

This table presents data for related indoline scaffolds to illustrate potential biological targets and activities for future research on this compound analogues.

Development of Chemical Probes and Tool Compounds for Biological Systems

Potent and selective analogues of this compound can be developed into chemical probes to study biological processes and validate drug targets. mskcc.org Chemical probes are small molecules designed to interact with a specific protein target in a controlled manner, enabling the study of that protein's function in cells or even whole organisms. mskcc.orgchemicalprobes.org

The development of such tools would involve:

Attachment of Reporter Tags: Modifying a potent analogue by attaching a fluorescent dye, a biotin tag, or a photo-crosslinkable group. mskcc.org

Fluorescent probes would allow for the visualization of the target protein's localization and dynamics within a cell using microscopy.

Biotinylated probes could be used to isolate the target protein and its binding partners from cell lysates for identification by mass spectrometry.

Creation of Negative Controls: Synthesizing a structurally similar but biologically inactive analogue is crucial. This negative control helps to ensure that the observed biological effects are due to the specific interaction with the intended target and not off-target effects. chemicalprobes.org

Radiolabeling: Introducing a radioactive isotope (e.g., ¹⁸F) into the scaffold could enable its use as a tracer for Positron Emission Tomography (PET) imaging, allowing for the non-invasive study of target engagement and distribution in vivo.

By creating a "chemical toolbox" of probes and related compounds, researchers can gain deeper insights into the biology of the protein targets of the this compound scaffold, which can, in turn, inform future therapeutic development. mskcc.org

Potential of the this compound Scaffold for Rational Molecular Design

The this compound scaffold holds significant potential for rational molecular design due to its inherent "drug-like" properties and synthetic tractability. The indoline nucleus is a common feature in many biologically active compounds, and its rigid structure provides a well-defined framework for positioning functional groups in three-dimensional space to optimize interactions with a target. mdpi.commdpi.com

The future of drug design with this scaffold will rely on an integrated, multidisciplinary approach:

Target-Specific Design: By leveraging structural information of a desired biological target, analogues can be specifically designed to fit into the binding site and form key interactions, leading to high potency and selectivity.

Multi-Target Ligand Design: For complex diseases like cancer or inflammation, designing compounds that can modulate multiple targets simultaneously can be a highly effective strategy. nih.gov The versatility of the indoline scaffold makes it an attractive starting point for developing such multi-target agents. nih.gov

Fragment-Based Drug Discovery (FBDD): Small fragments containing the core indoline structure could be screened for weak binding to a target protein. Hits can then be elaborated and grown into more potent lead compounds, a process that can be guided by structural and computational methods.

Q & A

Q. How can 5-Fluoro-2-(indolin-1-yl)aniline be synthesized in a laboratory setting?

A practical method involves cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce aryl groups to the aniline core. In a protocol analogous to -bromo-5-fluoroaniline can react with indoline-derived boronic acids using PdCl₂(PPh₃)₂ as a catalyst and K₂CO₃ as a base in DMF/water. Post-reaction, extraction with ethyl acetate and purification via flash chromatography (hexane/ethyl acetate gradient) yields the product . For indoline functionalization, azide-alkyne cycloaddition (as in ) or copper-catalyzed methods () may further modify the scaffold.

Q. What spectroscopic methods are effective for characterizing this compound?

Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical. The fluorine environment can be probed via ¹⁹F NMR (e.g., δ -120 to -130 ppm for aromatic F, as in ). ¹H NMR should resolve indoline protons (e.g., δ 3.0–4.0 ppm for NH or CH₂ groups) and aromatic coupling patterns. Mass spectrometry (FAB-HRMS or ESI-MS) confirms molecular weight, while TLC monitors reaction progress .

Q. What purification techniques ensure high purity for this compound?

Flash column chromatography using silica gel and gradients of hexane/ethyl acetate (e.g., 95:5 to 70:30) effectively removes byproducts ( ). For enantiopure derivatives, recrystallization (as in ) or chiral HPLC may be required. Purity validation via HPLC (≥95%) and elemental analysis is recommended .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Copper-catalyzed asymmetric aminooxygenation () enables chiral indoline synthesis. Using a chiral (4R,5S)-di-Ph-box ligand, enantiomeric excess (89% ee) can be achieved. For scale-up, distillation under reduced pressure separates mono- and bis-allylated byproducts. Recrystallization further enhances ee (>98%) .

Q. What experimental approaches study the environmental degradation of this compound?

Aniline dioxygenase activity assays () can assess biodegradation. For photocatalytic degradation, MnFe₂O₄/Zn₂SiO₄ composites under simulated solar radiation (Box-Behnken experimental design) optimize conditions like pH, catalyst load, and irradiation time. HPLC or GC-MS monitors degradation intermediates .

Q. How do crystallographic tools like SHELX refine the structural determination of this compound?

SHELXL refines small-molecule crystal structures using high-resolution X-ray data. For this compound, assign anisotropic displacement parameters to fluorine and nitrogen atoms. Twinning or disorder in the indoline ring may require SHELXD/SHELXE for phase correction. Validate via R-factor convergence (<5%) and electron density maps .

Q. How to resolve contradictions in synthetic yields across different methodologies?

Conflicting yields (e.g., 42% in vs. 87% in ) may stem from substrate electronic effects or catalyst efficiency. Systematic optimization (e.g., varying Pd catalysts, solvents, or temperature) and DFT studies on transition states can identify bottlenecks. Kinetic monitoring via in-situ IR or NMR clarifies reaction pathways .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.